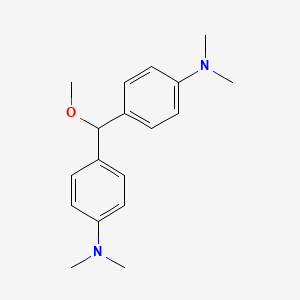
Benzenamine, 4,4'-(methoxymethylene)bis[N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4,4’-(methoxymethylene)bis[N,N-dimethyl-] is an organic compound with the molecular formula C17H22N2. It is a derivative of benzenamine (aniline) and is characterized by the presence of methoxymethylene and N,N-dimethyl groups. This compound is used in various industrial applications, particularly in the synthesis of dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-(methoxymethylene)bis[N,N-dimethyl-] typically involves the reaction of benzenamine derivatives with formaldehyde and dimethylamine. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) are usually employed.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Solvents: Common solvents include water or alcohols like methanol or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Mixing: Controlled mixing of benzenamine derivatives, formaldehyde, and dimethylamine.
Reaction Control: Maintaining optimal temperature and pH levels to ensure complete reaction.
Purification: The product is purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4,4’-(methoxymethylene)bis[N,N-dimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxymethylene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation Products: Quinone derivatives.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted benzenamine derivatives.
Scientific Research Applications
Benzenamine, 4,4’-(methoxymethylene)bis[N,N-dimethyl-] has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-(methoxymethylene)bis[N,N-dimethyl-] involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. The methoxymethylene and N,N-dimethyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4,4’-methylenebis[N,N-dimethyl-]
- Benzenamine, 4,4’-methylenebis-
- Benzenamine, 4,4’-methylenebis[2-methoxy-]
Uniqueness
Benzenamine, 4,4’-(methoxymethylene)bis[N,N-dimethyl-] is unique due to the presence of both methoxymethylene and N,N-dimethyl groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized dyes and pigments, as well as in biochemical research.
Properties
CAS No. |
2123-35-5 |
|---|---|
Molecular Formula |
C18H24N2O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]-methoxymethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H24N2O/c1-19(2)16-10-6-14(7-11-16)18(21-5)15-8-12-17(13-9-15)20(3)4/h6-13,18H,1-5H3 |
InChI Key |
CMNLKRWGXPTSOK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















